Polyglyceryl-10 laurate

Vue d'ensemble

Description

Polyglyceryl-10 Laurate is a common ingredient used in the personal care and cosmetic industry as an emulsifier and surfactant . It is an ester of lauric acid and polyglycerin-10, which is derived from the polymerization of glycerin . It is used as a skin-softening emulsifier to keep the water and oil components mixed together . It also functions as a cleansing agent .

Synthesis Analysis

Polyglyceryl-10 Laurate is typically produced through the esterification of lauric acid with polyglycerin-10 . The reaction involves combining the two compounds in the presence of a catalyst, such as an acid or an enzyme . This process results in the formation of Polyglyceryl-10 Laurate as the ester product .

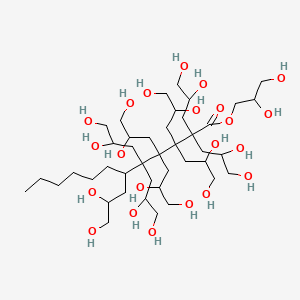

Molecular Structure Analysis

The chemical formula of Polyglyceryl-10 Laurate is C42H84O22 . It is a polyether comprising 2 to 20 glyceryl residues, end-capped by esterification with simple carboxylic acids, such as fatty acids . The Polyglyceryl-10 Laurate molecule contains a total of 147 bonds .

Chemical Reactions Analysis

Polyglyceryl-10 Laurate is a non-ionic surfactant, solubilizes dirt and other particles present on the skin with oil, which then gets washed off easily with water . It is also known to enhance the water retention capacity of the skin, thanks to the chemical nature of glycerin, it can attract water molecules .

Physical And Chemical Properties Analysis

Polyglyceryl-10 Laurate appears as a yellowish to amber-colored liquid . It is partially soluble in water .

Applications De Recherche Scientifique

Dermatological Concerns : Polyglyceryl-10 Laurate can cause allergic contact dermatitis, as evidenced by a case study where a patient developed dermatitis from the ingredient in a cosmetic gel (Washizaki et al., 2008).

Formulation of Gel-Emulsions : It's used in the formulation of gel-emulsions stabilized by the cubic phase in water-oil systems. Polyglycerin fatty acid esters, including Polyglyceryl-10 Laurate, exhibit phase behavior conducive to creating viscous and stable gel emulsions (Kunieda et al., 2000).

Enzymatic Synthesis in Cosmetics : Solvent-free enzymatic synthesis of Polyglyceryl-10 Laurate is an effective method for producing emulsifiers used in cosmetics, with the process achieving complete conversion of fatty acid (Satyawali et al., 2020).

Surface Activity Analysis : Polyglyceryl esters, including Polyglyceryl-10 Laurate, demonstrate significant surface activities, such as lower surface tension, which is crucial for their use as nonionic surfactants (Kowata et al., 1983).

Enhancing Water Solubility of Extracts : It can improve the water solubility of rosemary extract, which has implications for incorporating such extracts into aqueous systems like foods and cosmetics (Park et al., 2020).

Drug Delivery Systems : Polyglyceryl-10 Laurate is utilized in multiple lipid particles encapsulating coenzyme Q10 and tea polyphenols, enhancing the loading capacity and stability of these compounds in drug delivery systems (Zhao et al., 2015).

Antimicrobial Properties : Some studies indicate the antimicrobial action of esters of polyhydric alcohols, including Polyglyceryl-10 Laurate, especially against gram-positive organisms (Conley & Kabara, 1973).

Online Monitoring in Multiphase Systems : Polyglyceryl-10 Laurate is used in biotransformations in high-viscosity multiphase systems, where online FT-IR and chemometrics improve the accuracy of concentration determinations (Müller et al., 2010).

Genetic Engineering in Oilseed Plants : Research on the genetic engineering of quantitative traits has explored the accumulation of laurate, including Polyglyceryl-10 Laurate, in the seed oil of plants (Voelker et al., 1996).

Reactor Concept for Solvent-Free Conversion : A reactor concept was developed for the solvent-free esterification of Polyglyceryl-10 Laurate, demonstrating its application in the synthesis of high-quality surfactants (Hilterhaus et al., 2008).

Biosynthesis in Transgenic Oilseed Plants : Studies on the biosynthesis of medium-chain fatty acids, including laurate in transgenic oilseed plants, have implications for the production of Polyglyceryl-10 Laurate in plant-based systems (Voelker et al., 1992).

Food Safety Applications : The antibacterial activity of Polyglyceryl Laurate against spoilage and pathogenic bacteria associated with foods has been studied, indicating its potential use in food preservation (Razavi-Rohani & Griffiths, 1994).

Accelerating Biotransformations in High Viscosity Substrates : Dissolving carbon dioxide in high viscous substrates like Polyglyceryl-10 Laurate accelerates biocatalytic reactions, highlighting its role in industrial processes (Brummund et al., 2011).

Cold Process Emulsions in Dermatology : Research on cold processed oil-in-water emulsions for dermatological purposes includes the study of formulations containing Polyglyceryl-10 Laurate (Raposo et al., 2014).

Orientations Futures

Polyglyceryl-10 Laurate is a versatile ingredient that can be comfortably used across various skin types . It is purely synthetic and doesn’t contain any animal-derived components, making it suitable for vegans and vegetarians . Its ability to improve skin texture makes it a valuable ingredient in formulating effective and aesthetically pleasing cosmetic products .

Propriétés

IUPAC Name |

2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84O22/c1-2-3-4-5-6-27(7-28(53)16-43)39(8-29(54)17-44,9-30(55)18-45)41(12-33(58)21-48,13-34(59)22-49)42(14-35(60)23-50,15-36(61)24-51)40(10-31(56)19-46,11-32(57)20-47)38(63)64-26-37(62)25-52/h27-37,43-62H,2-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCCYPSQCCKDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

941.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 90471646 | |

CAS RN |

34406-66-1 | |

| Record name | Polyglyceryl 10 dilaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)

![2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid](/img/structure/B568067.png)